N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory . This provides a detailed description of the electronic structure of the molecule .Chemical Reactions Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 13C DEPT-135 spectrum .Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds, including triazolopyridine derivatives, has been explored due to their significant biological activities. For instance, Suresh, Lavanya, and Rao (2016) detailed the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, showcasing their antimicrobial efficacy against various microorganisms, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant and Anticancer Properties
Compounds structurally related to the query have been studied for their antioxidant and anticancer activities. Sunil et al. (2010) investigated triazolothiadiazoles for in vitro antioxidant properties and anticancer activity, revealing their potential as therapeutic agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010). Kamal et al. (2011) synthesized new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, testing them against various cancer cell lines to evaluate their inhibitory activity, showing promising results (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).
Molecular Docking and Screening
The exploration of novel pyridine and fused pyridine derivatives for molecular docking and screening towards specific target proteins has been documented, highlighting the importance of such compounds in drug discovery and development processes. Flefel et al. (2018) synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antitumor Activity
The antitumor activity of compounds, including those with triazolopyridazine structures, is of significant interest. Stevens et al. (1987) discussed the antitumor activity and pharmacokinetics of a novel compound, suggesting its potential as an alternative to existing treatments (Stevens, Hickman, Langdon, Chubb, Vickers, Stone, Baig, Goddard, Gibson, & Slack, 1987).
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(13-2-1-3-15-18(13)27-8-7-26-15)20-10-17-22-21-16-5-4-14(23-24(16)17)12-6-9-28-11-12/h1-6,9,11H,7-8,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBJNRKCGLNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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